N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include substituted oxadiazole derivatives, which can have enhanced properties for specific applications, such as increased stability or reactivity .
Scientific Research Applications
N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients, including drugs for treating hypertension, Parkinson’s disease, and cancer.
Materials Science: The compound is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of the 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is used in medicinal chemistry for its pharmacological properties.
Uniqueness
N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1-14H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYSNGAYFRNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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